1-Methyl-2-(trichloroacetyl)imidazole

TRH Receptor Pharmacology CNS Disorders Selective Agonist

1-Methyl-2-(trichloroacetyl)imidazole (CAS 30148-23-3) is the definitive building block for sequence-specific DNA minor groove binders—the 2-trichloroacetyl handle enables automated solid-phase Py-Im polyamide synthesis with reproducible coupling efficiency, while the N-methyl group ensures correct orientation for DNA recognition. Unlike generic imidazoles, this compound also serves as a selective TRH-R2 agonist (EC50 960 nM) for CNS pathway studies. Supplied with full analytical characterization (NMR, HPLC, GC) and batch-to-batch consistency (≥98% purity), it eliminates synthetic failure risk in multi-step routes. Choose the validated synthon trusted by medicinal chemistry programs worldwide.

Molecular Formula C6H5Cl3N2O
Molecular Weight 227.47
CAS No. 30148-23-3
Cat. No. B2665376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(trichloroacetyl)imidazole
CAS30148-23-3
Molecular FormulaC6H5Cl3N2O
Molecular Weight227.47
Structural Identifiers
SMILESCN1C=CN=C1C(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H5Cl3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3
InChIKeyMODGUAUPMUUXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(trichloroacetyl)imidazole (CAS 30148-23-3): Key Imidazole Building Block for DNA-Targeting Polyamide Synthesis and TRH Receptor Research


1-Methyl-2-(trichloroacetyl)imidazole (CAS 30148-23-3) is a specialized imidazole derivative characterized by a trichloroacetyl group at the 2-position and a methyl substituent at the 1-position of the imidazole ring . It is primarily utilized as a critical building block in the synthesis of pyrrole-imidazole (Py-Im) polyamide oligomers, a class of synthetic ligands known for sequence-specific DNA minor groove binding . This compound serves as a key reactant for introducing functionalized imidazole moieties into DNA-binding polyamides, distinguishing it from simpler imidazole analogs that lack this specific substitution pattern . Its role is foundational in research areas involving programmable gene regulation and targeted DNA recognition [1].

Why Generic Imidazole Substitution Fails: The Critical Role of 1-Methyl-2-(trichloroacetyl)imidazole's Specific Substitution Pattern


Generic imidazole compounds or closely related analogs like 1-(Trichloroacetyl)-1H-imidazole cannot be simply interchanged with 1-Methyl-2-(trichloroacetyl)imidazole. The specific 1-methyl-2-trichloroacetyl substitution pattern is not merely a structural nuance; it dictates the compound's unique reactivity profile and biological application. For instance, the 2-position trichloroacetyl group provides a specific electrophilic handle essential for coupling in Py-Im polyamide synthesis, while the N-methyl group influences DNA minor groove binding orientation . Unlike the N-substituted analog, this compound exhibits a distinct biological activity profile, including selective agonist activity at the mouse TRH-R2 receptor (EC50 960 nM) [1]. Substituting with a simpler imidazole or an alternative isomer would likely result in failed coupling efficiency, altered DNA binding specificity, or complete loss of target receptor activity, rendering experimental outcomes non-comparable.

1-Methyl-2-(trichloroacetyl)imidazole (CAS 30148-23-3): Quantitative Differentiation from Key Analogs and In-Class Candidates


Selective Agonist Activity at TRH-R2 vs. TRH-R1

1-Methyl-2-(trichloroacetyl)imidazole demonstrates a clear differentiation from its N-substituted analog in terms of TRH receptor subtype selectivity. It acts as an agonist at the mouse TRH-R2 receptor with an EC50 of 960 nM, while showing no significant activity at TRH-R1 (IC50 > 50 µM) [1]. In contrast, the analog 1-(Trichloroacetyl)-1H-imidazole shows a different and less selective profile, acting as an agonist at TRH-R1 (data from binding assays) and exhibiting a much weaker displacement IC50 of 48 µM for TRH-R1 [2].

TRH Receptor Pharmacology CNS Disorders Selective Agonist

High Purity and Validated Identity for Reproducible Synthesis

Procurement of 1-Methyl-2-(trichloroacetyl)imidazole from established vendors offers quantifiable quality assurance, which is essential for reproducible synthesis of complex molecules like Py-Im polyamides. Reputable suppliers provide this compound with validated purity levels, typically ≥98% as confirmed by HPLC, NMR, and GC analyses . This contrasts with lesser-characterized generic or in-house synthesized batches where purity and identity may be variable, leading to lower yields (often 9-20% for polyamide libraries) or complete synthetic failure [1].

Chemical Synthesis Building Blocks Quality Control

Optimized Stability and Storage Requirements for Long-Term Use

1-Methyl-2-(trichloroacetyl)imidazole is documented as light-sensitive and moisture-sensitive, requiring storage under an inert atmosphere at -20°C for long-term stability . This is a defined characteristic that differentiates it from more stable, simpler imidazoles that may be stored at room temperature. Knowledge of these specific storage conditions is crucial for procurement planning and for maintaining compound integrity over the course of a research project, ensuring that experimental results are not confounded by degradation.

Chemical Stability Storage Procurement

Optimal Research and Industrial Use Cases for 1-Methyl-2-(trichloroacetyl)imidazole (CAS 30148-23-3) Based on Validated Evidence


Synthesis of Pyrrole-Imidazole (Py-Im) Polyamide Libraries for DNA Recognition Studies

This compound is the preferred building block for the solid-phase synthesis of Py-Im polyamide oligomers . Its specific 2-trichloroacetyl group serves as a key reactive handle, enabling automated coupling strategies to create sequence-specific DNA minor groove binders [1]. Researchers aiming to generate libraries of these polyamides for gene regulation studies will find this compound essential due to its defined reactivity and validated high purity (≥98%), which is critical for achieving reproducible yields in low-yielding multi-step syntheses .

Pharmacological Studies of Selective TRH-R2 Agonism in CNS Models

Based on its demonstrated selective agonist activity at the mouse TRH-R2 receptor (EC50 960 nM) with no significant activity at TRH-R1 [2], this compound is a valuable tool compound for in vitro and ex vivo studies focused on TRH-R2 mediated pathways. It is particularly suited for research into central nervous system (CNS) functions where TRH-R2 is implicated, offering a way to dissect receptor subtype-specific effects without confounding TRH-R1 activation [2]. Researchers investigating TRH analogs for potential CNS therapeutics should prioritize this compound over non-selective imidazole derivatives.

Validated Building Block for High-Assay Medicinal Chemistry Campaigns

For medicinal chemistry programs requiring a reliable, high-purity imidazole synthon, this compound is a superior choice over generic alternatives. Its availability from reputable vendors with full analytical characterization (NMR, HPLC, GC) and defined purity (≥98%) ensures batch-to-batch consistency . This reduces the risk of synthetic failure due to impurity buildup, which is especially important in complex multi-step routes or when scaling up reactions, thereby saving both time and resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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